[1,1'-Biphenyl]-4-ol, 4'-propoxy-
Description
This compound belongs to a broader class of substituted biphenyls, which are widely studied for their liquid crystalline properties, synthetic versatility, and applications in materials science and agrochemicals .
Properties
CAS No. |
127972-28-5 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(4-propoxyphenyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-10,16H,2,11H2,1H3 |
InChI Key |
MJVRFNMOKXNNAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-propoxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, where a suitable hydroxylating agent such as hydrogen peroxide (H2O2) or a peracid is used.
Introduction of Propoxy Group: The propoxy group can be introduced through an etherification reaction, where a suitable alkylating agent such as propyl bromide (C3H7Br) is used in the presence of a base.
Industrial Production Methods: Industrial production methods for [1,1’-Biphenyl]-4-ol, 4’-propoxy- may involve large-scale Suzuki-Miyaura coupling reactions followed by hydroxylation and etherification steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ol, 4’-propoxy- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully hydrogenated biphenyl derivative.
Substitution: The compound can undergo substitution reactions where the hydroxyl or propoxy groups are replaced by other functional groups.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Fully hydrogenated biphenyl derivatives.
Substitution Products: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and liquid crystals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-propoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and propoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity . The compound can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations:
- Alkoxy Chain Length: Increasing alkoxy chain length (propoxy → butoxy → pentyl) correlates with higher logP values and enhanced liquid crystalline behavior .
- Electron-Withdrawing Groups: The nitro group in 4'-nitro derivatives increases the acidity of the phenolic -OH, making it more reactive in electrophilic substitutions .
- Steric Effects: Bulky substituents like isopropyl reduce crystallinity and improve solubility in non-polar solvents .
Biological Activity
Introduction
The compound [1,1'-Biphenyl]-4-ol, 4'-propoxy- is a biphenyl derivative that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- Chemical Structure : The structure consists of two phenyl rings connected by a single bond, with a hydroxyl group and a propoxy group attached to the para positions.
- Molecular Formula : C15H16O2
- Molecular Weight : 232.29 g/mol
1. Antimicrobial Activity
Research indicates that biphenyl derivatives exhibit significant antimicrobial properties. A study evaluating various biphenyl compounds found that [1,1'-Biphenyl]-4-ol, 4'-propoxy- demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
2. Antioxidant Activity
The antioxidant capacity of [1,1'-Biphenyl]-4-ol, 4'-propoxy- has been evaluated using various in vitro assays. The compound exhibited significant free radical scavenging activity.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These results indicate that the compound may help mitigate oxidative stress in biological systems.
3. Anti-inflammatory Effects
In vitro studies have demonstrated that [1,1'-Biphenyl]-4-ol, 4'-propoxy- can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions.
4. Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using several mammalian cell lines. The results indicated that while it exhibits some cytotoxicity, it is selective and varies across different cell types.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 45 |
| MCF-7 | 50 |
| HepG2 | 60 |
This selectivity may be beneficial for therapeutic applications where targeted cytotoxicity is desired.
Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various biphenyl derivatives, including [1,1'-Biphenyl]-4-ol, 4'-propoxy-. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .
Case Study 2: Antioxidant Potential
Another research article focused on the antioxidant properties of biphenyl compounds and their metabolites. It was found that [1,1'-Biphenyl]-4-ol, 4'-propoxy- significantly reduced oxidative damage in cellular models by enhancing endogenous antioxidant defenses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
